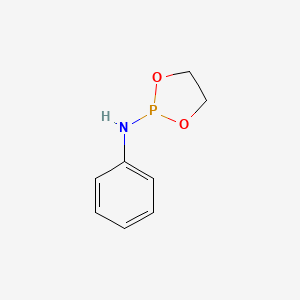
3-Methylphenyl 2-nitrobenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylphenyl 2-nitrobenzenesulfonate is an organic compound with a complex structure that includes a methyl group, a nitro group, and a sulfonate group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylphenyl 2-nitrobenzenesulfonate typically involves the sulfonation of nitrobenzene derivatives. One efficient method is the sulfonation of nitrobenzene using sulfur trioxide (SO₃) as the sulfonating agent under solvent-free conditions in a microreactor . This method allows for high conversion rates and yields, making it suitable for industrial applications.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which offer better control over reaction conditions and improved safety compared to batch processes. The use of microreactors in industrial production ensures high efficiency and consistency in product quality.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methylphenyl 2-nitrobenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst is often used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂) are commonly used.
Major Products Formed
Oxidation: The major product is 3-Methylphenyl 2-aminobenzenesulfonate.
Reduction: The major product is 3-Methylphenyl 2-aminobenzenesulfonate.
Substitution: The products vary depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Methylphenyl 2-nitrobenzenesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Methylphenyl 2-nitrobenzenesulfonate involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The sulfonate group enhances the compound’s solubility and reactivity, facilitating its interactions with various molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
3-Methylphenyl 2-nitrobenzenesulfonate is unique due to the specific positioning of its functional groups, which influences its reactivity and applications
Eigenschaften
CAS-Nummer |
25238-20-4 |
|---|---|
Molekularformel |
C13H11NO5S |
Molekulargewicht |
293.30 g/mol |
IUPAC-Name |
(3-methylphenyl) 2-nitrobenzenesulfonate |
InChI |
InChI=1S/C13H11NO5S/c1-10-5-4-6-11(9-10)19-20(17,18)13-8-3-2-7-12(13)14(15)16/h2-9H,1H3 |
InChI-Schlüssel |
YVVSCTYZFAVFIV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)OS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


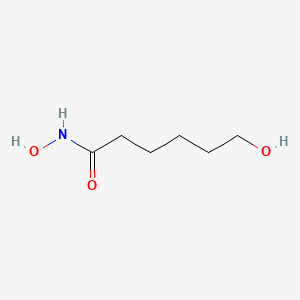
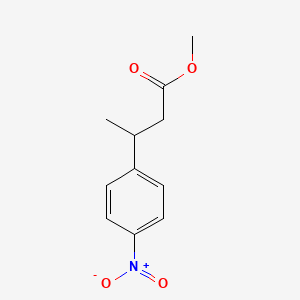
![2,2-Dimethyl-3-[3-methyl-5-(4-nitrophenoxy)pent-3-EN-1-YL]oxirane](/img/structure/B14695147.png)
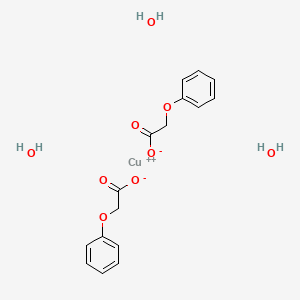


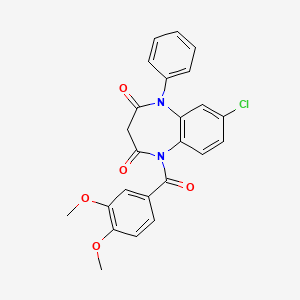
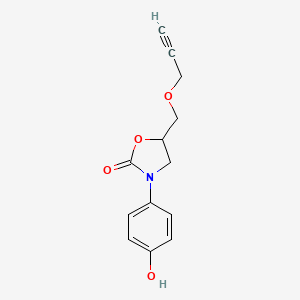
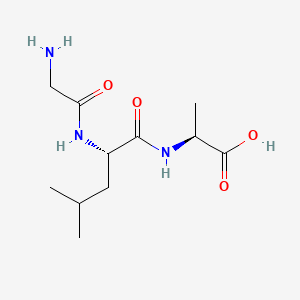
![N,N-dimethyl-4-[(E)-2-(1-methylpyridin-1-ium-2-yl)ethenyl]aniline;4-methylbenzenesulfonate](/img/structure/B14695195.png)
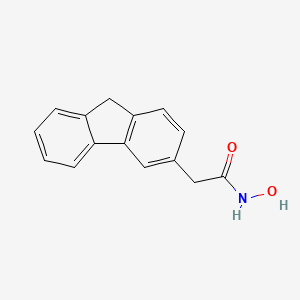
![1,4-Butanedione, 1,4-bis([1,1'-biphenyl]-4-yl)-](/img/structure/B14695215.png)

